molecular formula C18H21NO4S B492002 Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate CAS No. 670266-68-9

Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate

Cat. No.: B492002
CAS No.: 670266-68-9
M. Wt: 347.4g/mol
InChI Key: VQZBXXRDHYHNPK-UHFFFAOYSA-N
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Description

Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate is an organic compound with the molecular formula C18H21NO4S It is a benzoate ester derivative, characterized by the presence of a sulfonylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,5-diethylbenzenesulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It has potential antimicrobial and anti-inflammatory properties, making it a candidate for biological studies.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]benzoate
  • Methyl 4-[(2,5-diisopropylphenyl)sulfonylamino]benzoate
  • Methyl 4-[(2,5-diphenylphenyl)sulfonylamino]benzoate

Uniqueness

Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate is unique due to the presence of the 2,5-diethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-4-13-6-7-14(5-2)17(12-13)24(21,22)19-16-10-8-15(9-11-16)18(20)23-3/h6-12,19H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZBXXRDHYHNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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